Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride
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Overview
Description
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride is a chemical compound with the molecular formula C10H20ClFN2O2 and a molecular weight of 254.73 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride typically involves the protection of the amine group using tert-butyloxycarbonyl (Boc) protection. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a typical nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation yielding a strong base tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, di-tert-butyl dicarbonate for protection, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA results in the removal of the Boc group, yielding the free amine .
Scientific Research Applications
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a protecting group for amines in peptide synthesis . In biology, it is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals . In medicine, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride involves the protection of the amine group through the formation of a carbamate. The Boc group is stable under most conditions but can be removed under acidic conditions, such as with TFA . The removal of the Boc group results in the formation of a tert-butyl carbocation, which can undergo further reactions .
Comparison with Similar Compounds
Similar Compounds
Carboxybenzyl (CBz): This protecting group is stable under acidic and basic conditions and is removed using catalytic hydrogenation with H2 over palladium on carbon (Pd/C).
Fluorenylmethoxycarbonyl (Fmoc): This protecting group is removed with an amine base (e.g., R2NH) and is useful for orthogonal protection strategies.
Uniqueness
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride is unique due to its stability and ease of removal under mild conditions. The Boc group provides a balance between stability and reactivity, making it a preferred choice for protecting amine groups in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-9(2,3)15-8(14)13-6-10(11)4-7(12)5-10;/h7H,4-6,12H2,1-3H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXIZNVKQWBSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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